molecular formula C24H21N3O5S B2823039 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide CAS No. 847486-75-3

2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2823039
CAS No.: 847486-75-3
M. Wt: 463.51
InChI Key: JUKPVYUEGVPJDR-UHFFFAOYSA-N
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Description

This compound is a benzothiazepin derivative featuring a seven-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural elements include:

  • A 4-nitrophenylacetamide moiety, which introduces electron-withdrawing effects that may influence reactivity or binding interactions.
    Benzothiazepins are pharmacologically significant, often associated with calcium channel modulation, though the specific activity of this derivative remains underexplored in the provided evidence .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-32-19-12-6-16(7-13-19)22-14-24(29)26(20-4-2-3-5-21(20)33-22)15-23(28)25-17-8-10-18(11-9-17)27(30)31/h2-13,22H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPVYUEGVPJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the benzothiazepine ring.

    Substitution Reactions: The benzothiazepine core is then subjected to substitution reactions to introduce the 4-methoxyphenyl and 4-nitrophenyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, solvents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling inferences about structure-property relationships:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Properties/Applications
Target Compound : 2-[2-(4-Methoxyphenyl)-4-oxo-...-acetamide 1,5-Benzothiazepin - 4-Methoxyphenyl
- 4-Nitrophenylacetamide
Unknown; possibly calcium channel activity
: 2-(4-{(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)IMINO]METHYL}-...-acetamide 1-Benzothiophen - 3-Cyano group
- 2-Methyl-5-nitrophenylacetamide
Likely synthetic intermediate or ligand
: (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-...-acetate (T3D2758) 1,5-Benzothiazepin - Dimethylaminoethyl chain
- Acetate ester
Toxin-like properties (T3DB entry)

Key Structural Differences and Implications

This difference may affect binding to biological targets, such as ion channels .

Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance stability but reduce metabolic clearance compared to the 2-methyl-5-nitrophenyl group in . The dimethylaminoethyl chain in T3D2758 () adds basicity and hydrophilicity, contrasting with the hydrophobic 4-methoxyphenyl group in the target compound .

Functional Groups :

  • The acetamide linkage in the target compound and may promote hydrogen bonding, whereas the acetate ester in T3D2758 could increase susceptibility to enzymatic hydrolysis .

Research Findings and Limitations

  • Synthetic Pathways: No direct synthesis data is provided, but benzothiazepins are typically synthesized via cyclization of thioamide precursors. The acetamide group likely forms via acylation .
  • Crystallographic Data : SHELX software () is widely used for small-molecule refinement, implying that structural studies of these compounds (if conducted) might employ this tool .

Biological Activity

The compound 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide is a derivative of benzothiazepine, a class of compounds known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S with a molecular weight of approximately 343.40 g/mol. The structural characteristics include a benzothiazepine core with methoxy and nitrophenyl substituents that contribute to its biological properties.

Benzothiazepines are primarily known for their calcium channel blocking activity. This specific compound exhibits vasodilatory effects by antagonizing calcium ion influx through cell membranes, which is crucial for cardiac and smooth muscle contraction.

Key Mechanisms:

  • Calcium Channel Blockade: Inhibits calcium entry into cells, leading to relaxation of vascular smooth muscle and decreased heart rate.
  • Antihypertensive Effects: Reduces blood pressure by dilating blood vessels.
  • Antianginal Activity: Increases exercise tolerance in patients with chronic stable angina.

Biological Activity and Therapeutic Applications

This compound has been studied for its potential therapeutic applications in various cardiovascular conditions:

Activity Effect Reference
AntihypertensiveSignificant reduction in diastolic blood pressure in hypertensive patients
AntianginalImproved exercise tolerance in chronic angina patients
VasodilatoryInduces relaxation of vascular smooth muscle
AntiarrhythmicPotential to stabilize cardiac rhythms

Case Studies and Research Findings

  • Clinical Trials on Hypertension:
    A randomized double-blind study demonstrated that patients treated with diltiazem (a related compound) showed reductions in diastolic blood pressure by up to 8.6 mmHg compared to placebo controls. This suggests that similar compounds may exhibit comparable antihypertensive effects.
  • Angina Management:
    In a clinical trial involving patients with chronic stable angina, administration of diltiazem resulted in improved exercise capacity after 21 hours compared to placebo, indicating the potential efficacy of benzothiazepine derivatives in managing angina symptoms.
  • Vasodilatory Studies:
    Experimental studies have shown that compounds like this benzothiazepine derivative can induce significant vasodilation in isolated rat aorta preparations, further supporting its use as an antihypertensive agent.

Q & A

Q. What are the key synthetic methodologies for preparing 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide?

The synthesis involves multi-step organic reactions, including:

  • Cyclization : Formation of the benzothiazepinone core under reflux conditions with catalysts like p-toluenesulfonic acid in DMF .
  • Acetylation : Coupling of intermediates using activating agents such as EDCI/HOBt in anhydrous dichloromethane .
  • Purification : Crystallization with solvents like ethanol or methanol to achieve >95% purity, monitored by TLC and HPLC . Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and reaction time (8–12 hours) to optimize yield (reported 65–78%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced spectroscopic and chromatographic techniques are employed:

  • NMR : 1^1H and 13^13C NMR confirm the presence of methoxyphenyl (δ 3.8 ppm) and nitro groups (δ 8.2 ppm) .
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretching) and 1520 cm1^{-1} (NO2_2 symmetric stretching) .
  • HPLC : Purity assessment with reverse-phase C18 columns (retention time ~12.5 min) and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited for this specific compound, structurally related benzothiazepinones exhibit:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory potential : Inhibition of COX-2 (IC50_{50} ~2.5 µM) in in vitro assays .
  • Cytotoxicity : IC50_{50} values of 10–20 µM against HeLa and MCF-7 cell lines in MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final acetylation step?

Contradictory reports on yields (50% vs. 78%) suggest variability in:

  • Solvent polarity : Switching from THF to DMF improves solubility of nitroaryl intermediates .
  • Catalyst selection : Substituting EDCI with DCC increases coupling efficiency by 15–20% .
  • Temperature gradients : Stepwise heating (40°C → 70°C) reduces side-product formation . Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .

Q. What computational strategies are suitable for predicting this compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or bacterial topoisomerases .
  • QSAR modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using Hammett constants .
  • DFT calculations : Analyze electron density maps to predict reactive sites for derivatization (e.g., acetamide moiety) .

Q. How do structural analogs compare in terms of metabolic stability and toxicity?

Comparative data from analogs highlights:

Modification Impact Reference
Replacement of 4-nitrophenyl with 4-fluorophenylIncreased metabolic half-life (t1/2_{1/2} from 2.1 → 4.3 h in rat liver microsomes)
Substitution of benzothiazepinone with pyrimidineReduced cytotoxicity (IC50_{50} from 12 → 25 µM)
Addition of methyl groups to the acetamide chainEnhanced solubility (logP from 3.2 → 2.5)

Q. What analytical techniques resolve contradictions in reported melting points (MP) for this compound?

Discrepancies in MP (198–205°C) may arise from:

  • Polymorphism : DSC and PXRD analyses to identify crystalline forms .
  • Impurity profiles : GC-MS to detect residual solvents (e.g., DMF) affecting thermal behavior .
  • Heating rate control : Standardize DSC protocols at 10°C/min under nitrogen .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s dual inhibition of COX-2 and 5-LOX?

  • Enzyme assays : Use fluorometric kits for COX-2 (Cayman Chemical) and 5-LOX (measuring hydroperoxide formation at 234 nm) .
  • Selectivity ratios : Compare IC50_{50} values against COX-1 to assess specificity (target: COX-2/COX-1 ratio >10) .
  • Cell-based models : Validate activity in LPS-induced RAW 264.7 macrophages (NO and PGE2_2 inhibition) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage conditions : Lyophilized form at -80°C in amber vials reduces hydrolysis of the nitro group .
  • pH optimization : Buffers (pH 7.4) minimize acetamide cleavage in aqueous solutions .
  • Accelerated stability testing : 40°C/75% RH for 6 months predicts shelf-life using Arrhenius modeling .

Data Interpretation and Knowledge Gaps

Q. Why do conflicting reports exist regarding this compound’s solubility in polar vs. nonpolar solvents?

Contradictions arise from:

  • Crystallinity : Amorphous forms (solubility ~25 mg/mL in DMSO) vs. crystalline (solubility ~8 mg/mL) .
  • Counterion effects : Salt formation (e.g., hydrochloride) improves aqueous solubility by 3–5× .
  • Measurement protocols : USP rotating disk method vs. shake-flask method discrepancies .

Q. What unexplored structural modifications could enhance this compound’s pharmacokinetic profile?

  • Prodrug strategies : Esterification of the acetamide group to improve oral bioavailability .
  • Halogenation : Introduce fluorine at the benzothiazepinone 7-position to enhance blood-brain barrier penetration .
  • Heterocycle fusion : Incorporate pyridine into the benzothiazepinone core to reduce plasma protein binding .

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